molecular formula C24H30N8 B13370006 N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine

N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine

Cat. No.: B13370006
M. Wt: 430.5 g/mol
InChI Key: CLQAYJYITKYDET-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

Molecular Formula

C24H30N8

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-methylphenyl)-4-(4-phenylpiperazin-1-yl)-6-piperazin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H30N8/c1-19-7-9-20(10-8-19)26-22-27-23(31-13-11-25-12-14-31)29-24(28-22)32-17-15-30(16-18-32)21-5-3-2-4-6-21/h2-10,25H,11-18H2,1H3,(H,26,27,28,29)

InChI Key

CLQAYJYITKYDET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCNCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of piperazine and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include triazine precursors, piperazine, and phenyl derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkylating agents, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-1,3,5-triazin-2-yl]amine
  • **N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

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